4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile
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Overview
Description
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest due to its unique structure, which includes both ether and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles.
Industrial Production Methods
Industrial production of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages in the compound can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Substitution reactions often use reagents such as alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethers depending on the reagents used.
Scientific Research Applications
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile involves its functional groups interacting with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to interact with other molecules in biological systems.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile without the ether and hydroxyl groups.
2-Hydroxypropanenitrile: Contains a hydroxyl group but lacks the ether linkages.
4-(2-Methoxyethoxy)butanenitrile: Similar structure but with a methoxy group instead of a hydroxypropoxy group.
Uniqueness
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is unique due to its combination of nitrile, ether, and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile |
InChI |
InChI=1S/C9H17NO3/c10-4-1-2-6-12-8-9-13-7-3-5-11/h11H,1-3,5-9H2 |
InChI Key |
SRRMEICNYGEEEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)COCCOCCCO |
Origin of Product |
United States |
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